3-Iodo-4-(trifluoromethyl)pyridine
Description
Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Advanced Organic Synthesis
Halogenated pyridine derivatives are fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov The carbon-halogen bond within these structures provides a reactive handle for various chemical transformations, enabling the precise and regiocontrolled introduction of other functional groups. nih.gov This versatility makes halopyridines indispensable in the construction of complex molecular architectures.
The development of efficient and selective methods for the halogenation of pyridines has been a long-standing challenge in organic chemistry. nih.govmountainscholar.org Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, a common method for halogenating arenes, often require harsh conditions and can lead to a mixture of products. nih.govchemrxiv.org This has spurred the development of innovative strategies to achieve regioselective halogenation, including the use of designed phosphine (B1218219) reagents and ring-opening/ring-closing sequences. nih.govmountainscholar.orgchemrxiv.org These advancements have expanded the toolbox available to synthetic chemists, facilitating the synthesis of previously inaccessible halopyridine isomers.
The position of the halogen atom on the pyridine ring significantly influences its reactivity and the types of subsequent reactions that can be performed. For instance, different strategies are often required to achieve halogenation at the 2-, 3-, or 4-positions. nih.gov This highlights the importance of having access to a diverse range of halogenated pyridine building blocks to enable comprehensive structure-activity relationship (SAR) studies in drug discovery and agrochemical development. chemrxiv.org
The Distinctive Role of the Trifluoromethyl Group in Contemporary Chemical Research
The trifluoromethyl (CF3) group has become a crucial substituent in modern medicinal chemistry and materials science due to its unique electronic and steric properties. mdpi.combohrium.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms, can significantly alter the properties of a molecule. mdpi.comwikipedia.org This can lead to increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles of drug candidates. mdpi.comhovione.com
The introduction of a trifluoromethyl group is a well-established strategy to enhance the efficacy of biologically active compounds. bohrium.com It is often used as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of a molecule's properties. wikipedia.org The replacement of a hydrogen atom with a trifluoromethyl group can block metabolic pathways, thereby increasing the half-life of a drug. mdpi.com
The trifluoromethyl group's impact extends beyond medicinal chemistry. In materials science, its incorporation can influence properties such as lipophilicity and solubility. wikipedia.orghovione.com The development of new and efficient methods for trifluoromethylation remains an active area of research, reflecting the high demand for trifluoromethylated compounds in various scientific fields. hovione.com
Positioning of 3-Iodo-4-(trifluoromethyl)pyridine within Advanced Synthetic and Mechanistic Studies
This compound is a specialized heterocyclic building block that combines the reactivity of an iodinated pyridine with the unique properties of a trifluoromethyl group. This combination makes it a valuable tool in advanced synthetic and mechanistic studies. The iodine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at this specific position.
The presence of the electron-withdrawing trifluoromethyl group at the 4-position influences the reactivity of the pyridine ring, potentially facilitating certain reactions and providing a site for specific interactions in biological systems. While agrochemicals containing a 4-trifluoromethyl-substituted pyridine moiety are relatively few, with flonicamid (B1672840) and pyroxsulam (B39247) being notable examples, the unique substitution pattern of this compound offers opportunities for the synthesis of novel compounds with potentially interesting biological activities. nih.govjst.go.jp
The synthesis of trifluoromethylpyridines can be achieved through several methods, including the displacement of iodine from an iodopyridine using an in situ generated (trifluoromethyl)copper reagent. researchgate.net This approach has been shown to be effective for the synthesis of 2-(trifluoromethyl)pyridines from 2-iodopyridines. researchgate.net The study of such reactions and the exploration of the reactivity of compounds like this compound contribute to a deeper understanding of fundamental organic reaction mechanisms and expand the synthetic chemist's ability to create novel and complex molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAVQUCOXXXHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634094 | |
| Record name | 3-Iodo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625115-02-8 | |
| Record name | 3-Iodo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodo 4 Trifluoromethyl Pyridine
Strategies for Regioselective Iodination of Pyridine (B92270) Scaffolds
The placement of an iodine atom at the C3 position of the 4-(trifluoromethyl)pyridine (B1295354) ring is a critical step in the synthesis of the target molecule. Various methods have been developed to achieve this regioselectivity.
Electrophilic Iodination Protocols for Pyridine Ring Functionalization
Direct C-H iodination of pyridine and its derivatives can be achieved through electrophilic substitution. A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridines. rsc.orgrsc.org This method often results in iodination at the C3 and C5 positions. rsc.org The regioselectivity of the iodination is influenced by the electronic properties of the substituents already present on the pyridine ring. For instance, both electron-rich and electron-poor quinolines can undergo C3 iodination. rsc.org Another approach involves the use of pyridine N-oxides, which can direct halogenation to the C2 position. rsc.org
A specific method for the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine (B1403230) involves the treatment of 5-chloro-2-(trifluoromethyl)pyridine (B1590180) with lithium diisopropylamide (LDA) followed by the addition of iodine. chemicalbook.com This reaction proceeds at a low temperature (-78°C) in tetrahydrofuran (B95107) (THF) and results in the desired product after purification. chemicalbook.com
Halogen Dance and Halogen Exchange Reactions in Iodo-Pyridine Synthesis
The "halogen dance" reaction is a base-catalyzed migration of a halogen atom around an aromatic or heteroaromatic ring. clockss.orgwikipedia.orgrsc.orgeurekaselect.com This rearrangement can be a powerful tool for accessing isomers that are difficult to obtain through direct functionalization. clockss.orgrsc.org The reaction is typically induced by strong bases like lithium diisopropylamide (LDA) or n-butyllithium and can involve 1,2-, 1,3-, and 1,4-halogen shifts. clockss.orgresearchgate.net The choice of base, solvent, temperature, and electrophile can influence the outcome of the reaction. wikipedia.org For instance, in 2004, a bromine atom was successfully used as a directing metalating group in a halogen dance to synthesize 2-bromo-4-iodopyridine. clockss.org
Halogen exchange, particularly the Finkelstein reaction, provides another route to iodinated compounds by converting chloro or bromo derivatives into their iodo counterparts. manac-inc.co.jp This SN2 reaction typically employs sodium iodide (NaI) or potassium iodide (KI). manac-inc.co.jp While fluoroalkanes are generally less reactive, iodotrimethylsilane (B154268) can be used to facilitate the conversion of fluoroalkanes to iodoalkanes. manac-inc.co.jp Halogen exchange reactions have been successfully applied to the synthesis of 5-fluorotriazoles from 5-iodotriazoles. researchgate.net
Methodologies for Introducing the Trifluoromethyl Moiety
The introduction of the trifluoromethyl (CF3) group is a crucial step in the synthesis of 3-iodo-4-(trifluoromethyl)pyridine. This group significantly influences the electronic and biological properties of the final molecule.
Direct C-H Trifluoromethylation Approaches to Pyridines
Direct C-H trifluoromethylation offers an efficient way to install a CF3 group onto a pyridine ring. One strategy involves the activation of pyridine as an N-methylpyridinium iodide salt, which then reacts with trifluoroacetic acid in the presence of silver carbonate to yield trifluoromethylated pyridines with high regioselectivity. researchgate.netacs.orgnih.gov Another approach achieves 3-position-selective C-H trifluoromethylation of pyridine rings through nucleophilic activation via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent like Togni's reagent. chemistryviews.orgchemrxiv.org This method is applicable to a range of pyridine and quinoline (B57606) derivatives. chemistryviews.orgchemrxiv.org
Transition Metal-Catalyzed Trifluoromethylation of Pyridine Halides (e.g., via (Trifluoromethyl)copper)
Transition metal-catalyzed reactions are widely used to introduce the trifluoromethyl group. One common method involves the reaction of iodo- or bromopyridines with a trifluoromethyl active species, such as (trifluoromethyl)copper. nih.govjst.go.jp This copper reagent can be generated in situ from various precursors. For example, 2-iodopyridines can be almost quantitatively converted to 2-(trifluoromethyl)pyridines by reacting them with (trifluoromethyl)trimethylsilane (B129416) in the presence of cuprous iodide and potassium fluoride. researchgate.net
Table 1: Transition Metal-Catalyzed Trifluoromethylation of Halopyridines
| Catalyst/Reagent System | Substrate | Product | Yield | Reference |
| (Trifluoromethyl)copper | 2-Iodopyridines | 2-(Trifluoromethyl)pyridines | Nearly Quantitative | researchgate.net |
| (Trifluoromethyl)copper | 3- and 4-Iodopyridines | 3- and 4-(Trifluoromethyl)pyridines | Moderate | researchgate.net |
| (Trifluoromethyl)copper | 2-Bromopyridines | 2-(Trifluoromethyl)pyridines | Moderate | researchgate.net |
This table provides a summary of representative examples and yields may vary depending on specific reaction conditions and substrates.
Pyridine Ring Construction Utilizing Trifluoromethyl-Containing Building Blocks
An alternative to direct trifluoromethylation is the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. nih.govjst.go.jp This approach, known as cyclocondensation, offers a high degree of control over the final substitution pattern. jst.go.jp Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.govjst.go.jp Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with alkynes also provide a powerful method for the de novo synthesis of substituted pyridines. rsc.org
Table 2: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis
| Building Block | Chemical Structure | Reference |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃COCH₂COOEt | nih.govjst.go.jp |
| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | CF₃C(O)CH=CHOEt | nih.govjst.go.jp |
This table highlights some of the key trifluoromethylated starting materials used in pyridine ring synthesis.
Convergent and Divergent Synthetic Routes to this compound
The assembly of the this compound scaffold can be achieved through different strategic bond disconnections, leading to either sequential (linear) or convergent synthetic plans. Sequential routes systematically introduce the desired substituents onto a pyridine core, while convergent routes assemble fragments that already contain the required functionalities.
Sequential functionalization represents a common and logical approach to synthesizing substituted pyridines. This strategy involves the stepwise introduction of the iodo and trifluoromethyl groups onto a pyridine ring. The order of these introductions is critical and dictated by the directing effects of the substituents and the availability of starting materials.
One of the primary sequential routes begins with a pyridine ring already bearing the trifluoromethyl group at the C-4 position.
Step 1: Synthesis of 4-(Trifluoromethyl)pyridine The starting material, 4-(trifluoromethyl)pyridine, can be prepared via several established methods. Industrial-scale synthesis often involves high-temperature gas-phase fluorination of 4-methylpyridine (B42270) (4-picoline) or 4-(trichloromethyl)pyridine. google.comacs.orgjst.go.jp For laboratory-scale synthesis, building-block approaches are common. For example, 2-chloro-4-(trifluoromethyl)pyridine (B1345723) can be synthesized from commercially available ethyl trifluoroacetate (B77799) and subsequently converted to the parent 4-(trifluoromethyl)pyridine. acs.org Another documented method involves the cyclocondensation of trifluoromethylated building blocks, such as 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone. google.com
Step 2: Iodination of 4-(Trifluoromethyl)pyridine The subsequent introduction of an iodine atom at the C-3 position (ortho to the trifluoromethyl group) is a significant challenge. The pyridine ring is inherently electron-deficient, and the presence of a powerful electron-withdrawing group like trifluoromethyl at C-4 further deactivates the ring towards electrophilic aromatic substitution. Direct iodination with molecular iodine is therefore unlikely to be efficient.
A more viable, though still challenging, approach is directed ortho-metalation. This involves deprotonation at the C-3 position using a strong base, such as lithium diisopropylamide (LDA), to form a pyridyllithium intermediate, which is then quenched with an iodine source (e.g., I₂). However, the trifluoromethyl group is not a strong directing group for lithiation, and the acidity of the proton at C-3 is not significantly enhanced. Palladium-catalyzed C-H iodination, which often relies on a directing group to achieve regioselectivity, represents a potential but underexplored avenue for this specific substrate. nih.gov
An alternative sequential route would involve the trifluoromethylation of a 3-iodopyridine (B74083) precursor. However, methods for the direct C-H trifluoromethylation of pyridines at a specific position are complex and can lead to mixtures of regioisomers. researchgate.netchemrxiv.org Copper-mediated trifluoromethylation reactions typically proceed via the displacement of a halide, meaning a reaction with 3-iodopyridine would yield 3-(trifluoromethyl)pyridine, not the desired product. researchgate.net Therefore, the sequential strategy of iodinating a pre-existing 4-(trifluoromethyl)pyridine ring remains the more theoretically plausible, albeit challenging, route.
One-pot and multicomponent reactions (MCRs) offer an efficient alternative to linear synthesis by combining multiple reaction steps into a single operation without isolating intermediates. acsgcipr.org These methods are highly valued for their atom economy, reduced waste, and ability to rapidly generate molecular complexity. organic-chemistry.orgnanoscalereports.com Several classical MCRs exist for pyridine synthesis, including the Hantzsch, Bohlmann-Rahtz, and Kröhnke reactions. acsgcipr.org
The direct synthesis of this compound via a single MCR is not well-established, primarily due to the difficulty of incorporating an iodo substituent from simple acyclic precursors in a regioselective manner. However, MCRs are well-suited for constructing the core 4-(trifluoromethyl)pyridine scaffold, which could then undergo a subsequent iodination step. This two-step sequence, while not a true one-pot synthesis of the final product, leverages the power of MCRs for the key ring-forming step.
A notable MCR for this purpose is the Pechmann-type condensation, which can be adapted for pyridone synthesis. Research has shown that 4-trifluoromethyl-2-pyridones can be efficiently synthesized through the reaction of ethyl 4,4,4-trifluoroacetoacetate, a cyclic 1,3-dione, and ammonium (B1175870) acetate (B1210297) as the ammonia (B1221849) source. rsc.org This reaction assembles the 4-(trifluoromethyl)pyridone core in a single step.
| Reactant 1 | Reactant 2 | Nitrogen Source | Product Type |
|---|---|---|---|
| Ethyl 4,4,4-trifluoroacetoacetate | Cyclic 1,3-dione (e.g., Dimedone) | Ammonium Acetate | 4-(Trifluoromethyl)-2-pyridone derivative |
Similarly, modifications of the Bohlmann-Rahtz pyridine synthesis, a three-component reaction involving an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate, could potentially be employed using a trifluoromethyl-containing building block. organic-chemistry.orgcore.ac.uk These MCRs provide convergent access to highly substituted pyridines with excellent control of regiochemistry. organic-chemistry.org
While these MCR strategies can efficiently produce the 4-(trifluoromethyl)pyridine core, the subsequent introduction of iodine at the C-3 position would be required, facing the same deactivation challenges described in the sequential synthesis section. Therefore, a true one-pot, multicomponent synthesis for this compound remains a formidable synthetic goal that would likely require the development of novel methodologies or specialized, pre-functionalized building blocks.
Reactivity and Functionalization of 3 Iodo 4 Trifluoromethyl Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the 3-Iodo Substituent
The carbon-iodine bond in 3-iodo-4-(trifluoromethyl)pyridine is the primary site of reactivity in many synthetic transformations. Its relatively low bond dissociation energy makes it an excellent leaving group in transition metal-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the adjacent trifluoromethyl group further activates the C-I bond towards oxidative addition, a key step in many catalytic cycles.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a competent coupling partner in several fundamental palladium-catalyzed reactions. These reactions offer reliable methods for the construction of C-C bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. researchgate.net This reaction is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. researchgate.netorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.net
In the context of trifluoromethyl-substituted pyridines, the Suzuki-Miyaura reaction has been employed to synthesize various aryl-substituted derivatives. For instance, regioselective Suzuki-Miyaura reactions have been described for the synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridine derivatives from the corresponding chloropyridines. beilstein-journals.org Although specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the principles of the reaction are directly applicable. The reactivity of aryl iodides is generally higher than that of aryl bromides or chlorides, suggesting that this compound would be an excellent substrate for this transformation. google.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd/C | K2CO3 | Organic Solvent | - | High |
| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acid | PdCl2(PPh3)2/PCy3 | K2CO3 | Dioxane/Water | - | Good |
| 3,4,5-tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 100 | - |
This table illustrates general conditions for Suzuki-Miyaura reactions with related substrates, as specific data for this compound is not detailed in the provided search results.
The Sonogashira coupling reaction is a fundamental method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov The reaction is highly valued for its ability to construct sp²-sp carbon bonds, leading to the synthesis of conjugated enynes and arylalkynes which are important structures in pharmaceuticals and materials science. wikipedia.orgrsc.org
The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) catalyst, while the copper cycle involves the formation of a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the final alkynylated product. rsc.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. researchgate.net
While direct experimental data for the Sonogashira coupling of this compound is sparse in the provided results, the reaction is broadly applicable to aryl iodides. wikipedia.org For example, the Sonogashira coupling of substituted iodobenzenes with terminal alkynes is a well-established procedure. nih.gov The synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines has been achieved through a one-pot multicomponent procedure involving a Sonogashira-type cross-coupling. wikipedia.org
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp. (°C) |
| Aryl Iodide | Terminal Alkyne | Pd(PPh3)2Cl2 | CuI | Amine | Various | Room Temp. to Reflux |
| 4-Iodo-m-xylene | Trimethylsilylacetylene | Palladium catalyst | CuI | TEA | Acetonitrile (B52724) | 80 |
| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF3COO)2 | CuI | - | DMF | 100 |
This table represents typical conditions for Sonogashira reactions with related aryl halides, as specific examples for this compound are not detailed in the search results.
Negishi Coupling
Stille Coupling
The Stille coupling reaction is a versatile C-C bond-forming reaction between an organostannane (organotin) compound and an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.org Organotin reagents are advantageous due to their tolerance of a wide variety of functional groups and their stability to air and moisture. nih.gov However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org The reaction mechanism is similar to other palladium-catalyzed cross-coupling reactions. nih.gov The reactivity of the organotin reagent can be enhanced by the addition of copper(I) salts. organic-chemistry.org The Stille reaction has a broad scope, with many combinations of halides and stannanes being viable. organic-chemistry.org
Table 3: General Parameters for Negishi and Stille Couplings
| Coupling Reaction | Organic Halide | Organometallic Reagent | Catalyst | Key Features |
| Negishi | Aryl/Vinyl Halide or Triflate | Organozinc | Pd or Ni | High functional group tolerance, high reactivity. organic-chemistry.orgnrochemistry.com |
| Stille | Aryl/Vinyl Halide or Triflate | Organostannane | Pd | Air and moisture stable reagents, broad scope. organic-chemistry.orgnih.gov |
Copper-Catalyzed Coupling and Functionalization Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, represent some of the oldest methods for forming carbon-heteroatom and carbon-carbon bonds. thalesnano.com These reactions typically require higher temperatures than their palladium-catalyzed counterparts but offer a more economical alternative. thalesnano.com The classic Ullmann reaction involves the self-coupling of aryl halides to form biaryls, while Ullmann-type reactions encompass the coupling of aryl halides with a variety of nucleophiles, including alcohols, amines, and thiols. thalesnano.comresearchgate.net
A notable copper-catalyzed functionalization is the displacement of iodide with a trifluoromethyl group. (Trifluoromethyl)copper, which can be generated in situ from various precursors, reacts with iodopyridines to yield the corresponding trifluoromethylated pyridines. rsc.org This reaction demonstrates the utility of copper catalysis in directly modifying the pyridine (B92270) core at the position of the iodo substituent.
Table 4: Overview of Copper-Catalyzed Reactions
| Reaction Type | Substrate | Reagent | Catalyst/Promoter | Product Type |
| Ullmann Ether Synthesis | Aryl Halide | Alcohol | Copper | Aryl Ether thalesnano.com |
| Goldberg Reaction | Aryl Halide | Amine | Copper | Aryl Amine thalesnano.com |
| Trifluoromethylation | Iodopyridine | (Trifluoromethyl)copper | CuI | Trifluoromethylpyridine rsc.org |
Nickel and Cobalt-Catalyzed Transformations
Nickel and cobalt catalysts have emerged as powerful and more sustainable alternatives to precious metal catalysts like palladium for cross-coupling reactions.
Nickel-Catalyzed Reactions
Nickel catalysts are particularly effective for the coupling of less reactive electrophiles, such as aryl chlorides, and for reactions involving sp³-hybridized centers. researchgate.net Nickel-catalyzed cyanation of aryl halides, for example using acetonitrile as the cyanide source, provides a non-toxic method for the synthesis of aryl nitriles. wikipedia.orglibretexts.org These reactions often proceed through a Ni(0)/Ni(II) catalytic cycle, similar to palladium. Given the reactivity of aryl iodides, this compound is expected to be a highly suitable substrate for various nickel-catalyzed transformations.
Cobalt-Catalyzed Reactions
Cobalt-catalyzed cross-coupling reactions have gained attention due to the low cost and low toxicity of cobalt. These reactions have been shown to tolerate a variety of sensitive functional groups. nih.gov For instance, cobalt-catalyzed cross-coupling of 3- and 4-iodopiperidines with Grignard reagents has been reported as an efficient method for the functionalization of piperidine (B6355638) rings. While direct applications to this compound are not specified in the provided search results, the existing literature on cobalt-catalyzed reactions with iodo-heterocycles suggests its potential as a viable substrate. Cobalt has also been investigated for its ability to catalyze C-H bond activation, which represents a highly atom-economical approach to functionalization. nih.gov
Nucleophilic Substitution Reactions on the Pyridine Core
Nucleophilic substitution reactions are fundamental to modifying the pyridine ring of this compound. The regioselectivity and rate of these reactions are significantly influenced by the electronic nature of the substituents.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of pyridines bearing good leaving groups. quimicaorganica.org In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the ring towards nucleophilic attack. Generally, nucleophilic attack on pyridine derivatives is favored at the 2- and 4-positions, as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. quimicaorganica.org
However, in this compound, the iodine atom at the 3-position is the leaving group. While direct nucleophilic displacement of a halide at the 3-position of a pyridine ring is generally less favorable than at the 2- or 4-positions, the strong electron-withdrawing effect of the adjacent trifluoromethyl group can still facilitate SNAr reactions at this position. nih.gov Studies on related substituted pyridines have shown that the presence of strong electron-withdrawing groups can significantly enhance the reactivity of adjacent positions towards nucleophilic attack. nih.gov For instance, while 3-bromopyridine (B30812) is unreactive towards certain nucleophiles, the corresponding N-oxide shows enhanced reactivity, indicating the importance of electronic activation. nih.gov
The trifluoromethyl (CF3) group is a potent electron-withdrawing group and plays a crucial role in the reactivity of this compound. Its strong inductive effect (-I) deactivates the pyridine ring towards electrophilic substitution but, conversely, activates it towards nucleophilic substitution. acs.org This activation is particularly pronounced for positions ortho and para to the CF3 group.
The presence of the CF3 group at the 4-position significantly increases the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles. This electronic influence is critical for promoting the displacement of the iodine atom at the 3-position. Research on other trifluoromethyl-substituted pyridines has demonstrated that the CF3 group facilitates nucleophilic substitution reactions that would otherwise be difficult to achieve. researchgate.net The introduction of a trifluoromethyl group can render otherwise unreactive positions susceptible to functionalization. chemistryviews.orgchemrxiv.orgresearchgate.net
Directed Metalation and Halogen-Metal Exchange of this compound
Directed metalation and halogen-metal exchange are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic compounds.
Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. baranlab.orgorganic-chemistry.org For pyridine derivatives, the nitrogen atom itself can act as a directing group, but this often leads to a mixture of products or addition of the organolithium reagent to the pyridine ring. harvard.edu Therefore, the use of other directing groups is often necessary to achieve high regioselectivity. uwindsor.ca
In the context of this compound, the trifluoromethyl group is a moderate directing group for metalation. organic-chemistry.org However, the acidity of the protons on the pyridine ring is also influenced by the iodine atom. Regioselective deprotonation would likely occur at the C-2 or C-5 position, ortho to the nitrogen and influenced by the electronic effects of the substituents. Subsequent quenching with an electrophile would introduce a new substituent at the deprotonated site.
Halogen-metal exchange is a reaction where a halogen atom is swapped for a metal, most commonly lithium. wikipedia.org This reaction is particularly efficient for aryl iodides and bromides and proceeds rapidly at low temperatures. ias.ac.inprinceton.edu For this compound, treatment with an organolithium reagent, such as n-butyllithium, would be expected to result in the formation of the corresponding 3-lithiated pyridine derivative. This intermediate is a potent nucleophile and can react with a wide array of electrophiles, providing a versatile method for introducing functional groups at the 3-position.
This strategy is synthetically valuable as it allows for the formation of carbon-carbon and carbon-heteroatom bonds at a specific position on the pyridine ring. The use of "Turbo-Grignard" reagents, such as iPrMgCl·LiCl, has been shown to facilitate halogen-magnesium exchange under mild conditions, even in the presence of sensitive functional groups. researchgate.net This approach can be applied to bromo- and iodo-substituted heterocycles to generate the corresponding Grignard reagents, which can then be used in subsequent coupling reactions. nih.gov
Functionalization through Hypervalent Iodine Chemistry for Pyridine Derivatives
Hypervalent iodine reagents have emerged as powerful and environmentally benign tools in organic synthesis for a variety of transformations, including the functionalization of heterocycles. acs.orgnih.govdovepress.com These reagents are known for their ability to act as oxidants and to facilitate group transfer reactions. researchgate.net
Iodine(III) compounds, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), can be used to introduce various functional groups onto heterocyclic rings. nih.govacs.org The reactivity of hypervalent iodine compounds stems from the lability of the bonds between the iodine atom and its ligands. tcichemicals.com While the direct use of this compound in forming a hypervalent iodine species for subsequent functionalization is not extensively documented, the principles of hypervalent iodine chemistry can be applied to pyridine derivatives in general. For instance, iodo-pyridines can be converted to the corresponding (difluoroiodo)pyridines, which are versatile fluorinating agents. nih.gov Furthermore, diaryliodonium salts, a class of hypervalent iodine(III) reagents, are effective arylating agents in both metal-catalyzed and metal-free reactions.
The functionalization of pyridines using hypervalent iodine reagents often involves oxidative processes. For example, PhIO has been used to mediate the synthesis of various heterocyclic systems. dovepress.com This suggests that the iodine atom in this compound could potentially be oxidized to a higher valent state to enable novel functionalization pathways, although this remains an area for further exploration.
Mechanistic Investigations of Reactions Involving 3 Iodo 4 Trifluoromethyl Pyridine
Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, and substrates like 3-iodo-4-(trifluoromethyl)pyridine are frequently employed in these reactions. The catalytic cycles for these transformations, particularly cross-coupling reactions, are generally understood to proceed through a sequence of fundamental steps involving the metal center. d-nb.infonih.gov
The widely accepted mechanism for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, involves a Pd(0)/Pd(II) catalytic cycle. For a substrate like this compound, this cycle can be detailed as follows:
Oxidative Addition : The cycle begins with the coordinatively unsaturated 14-electron Pd(0) complex. The carbon-iodine bond of this compound is relatively weak and susceptible to cleavage. It reacts with the Pd(0) center in an oxidative addition step, where the palladium inserts into the C-I bond. libretexts.org This process results in the formation of a square planar Pd(II) intermediate, with the formal oxidation state of the metal increasing from 0 to +2. libretexts.org The electron-rich nature of the metal center facilitates this step. libretexts.org
Transmetalation : In this step, a second reagent, typically an organometallic compound (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling), transfers its organic group to the palladium center. This requires the exchange of the halide ligand on the Pd(II) complex for the new organic fragment, forming a diorganopalladium(II) intermediate.
Reductive Elimination : This is the final, product-forming step of the cycle. The two organic ligands on the Pd(II) center couple and are eliminated from the metal, forming the new carbon-carbon or carbon-heteroatom bond. libretexts.org This process is accompanied by the reduction of the palladium's oxidation state from +2 back to 0, thus regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle. libretexts.orgosti.gov The use of bulky, electron-rich phosphine (B1218219) ligands can often facilitate this reductive elimination step, which is crucial for an efficient catalytic turnover. beilstein-journals.org
The table below summarizes the key steps in a typical Pd-catalyzed cross-coupling cycle involving this compound.
| Step | Description | Change in Pd Oxidation State |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine (B92270) substrate. | 0 → +2 |
| Transmetalation | An organic group from a second reagent is transferred to the Pd(II) center. | No Change |
| Reductive Elimination | The two coupled organic groups are expelled, forming the final product and regenerating the Pd(0) catalyst. | +2 → 0 |
This table illustrates the fundamental steps of a generic transition metal-mediated cross-coupling reaction.
Examination of Pyridyne Intermediates in Aromatic Functionalization Pathways
The formation of highly reactive aryne intermediates is a well-established mechanism in aromatic chemistry. wikipedia.org In the case of pyridine derivatives, these intermediates are known as pyridynes. This compound can potentially serve as a precursor to the 4-(trifluoromethyl)-2,3-pyridyne or the 4-(trifluoromethyl)-3,4-pyridyne intermediate under strong basic conditions.
The generation of a 3,4-pyridyne from a 3-halopyridine was first postulated in 1955 and later trapped and studied. wikipedia.org The mechanism involves the deprotonation of the carbon adjacent to the halogen by a strong base (e.g., sodium amide), followed by the elimination of the halide. For this compound, deprotonation could occur at the C-2 or C-5 position. Elimination of the iodide would lead to the formation of a strained triple bond within the pyridine ring. wikipedia.org
Once formed, the 4-(trifluoromethyl)pyridyne is a powerful electrophile and will rapidly react with any available nucleophiles or dienes in the reaction mixture. wikipedia.org For example, in the presence of furan, a Diels-Alder type cycloaddition would be expected. Reaction with nucleophiles like ammonia (B1221849) or mercaptans would lead to the formation of substituted aminopyridines or thiopyridines, respectively. wikipedia.org The regioselectivity of the nucleophilic addition is influenced by the electronic effects of the trifluoromethyl group.
Characterization of Radical Reaction Mechanisms in Trifluoromethylation Reactions
The introduction of a trifluoromethyl group can also proceed through radical pathways. d-nb.info Mechanistic studies have identified several pathways where either a CF3 radical is generated and attacks the aromatic ring, or a pyridyl radical is formed and subsequently trapped by a trifluoromethyl source.
One established strategy involves the generation of CF3 radicals from a suitable source, such as Togni's reagent (a hypervalent iodine compound) or TMSCF3 in the presence of an initiator. d-nb.infoacs.org These radicals can then add to the pyridine ring. Another approach involves dual copper-photoredox catalysis, where a silyl (B83357) radical abstracts the iodine atom from this compound to generate a pyridyl radical. princeton.edu This radical is then captured by a copper-CF3 complex to form the trifluoromethylated product. princeton.edu
Furthermore, UV photolysis of iodopyridines in solution can lead to homolytic cleavage of the C-I bond, generating a pyridyl radical. nih.gov This distonic radical cation can then undergo further reactions, such as hydrogen atom abstraction from the solvent. nih.gov These studies confirm that radical species derived from this compound are viable intermediates under appropriate reaction conditions.
Analysis of Nucleophilic and Electrophilic Activation Strategies
The reactivity of the pyridine ring in this compound can be modulated through various activation strategies.
Nucleophilic Activation: The pyridine ring is generally electron-deficient, a characteristic that is amplified by the potent electron-withdrawing trifluoromethyl group. This inherent property makes the ring susceptible to nucleophilic attack. A modern strategy for functionalization involves the temporary nucleophilic activation of the pyridine ring. For instance, pyridine derivatives can be activated by hydrosilylation, which forms an N-silyl enamine intermediate. nih.govresearchgate.net This enamine is more electron-rich than the starting pyridine and can react with electrophilic reagents, such as an electrophilic trifluoromethylating source. nih.govresearchgate.net This method allows for functionalization at positions that are typically difficult to access.
Electrophilic Activation: Conversely, the lone pair of electrons on the pyridine nitrogen atom can act as a nucleophile. It can be protonated by Brønsted acids or coordinate to Lewis acids. acs.org This activation makes the pyridine ring even more electron-deficient and can influence the regioselectivity of subsequent reactions. In the context of trifluoromethylation, hypervalent iodine reagents are often used as electrophilic "CF3+" sources. acs.orgnih.gov Their reactivity is frequently enhanced by the addition of a Lewis or Brønsted acid, which is thought to generate a more potent cationic trifluoromethylating intermediate. nih.gov
The table below contrasts these two activation modes.
| Activation Strategy | Mechanism | Effect on Pyridine Ring | Consequence |
| Nucleophilic | Temporary conversion to a more electron-rich intermediate (e.g., enamine). nih.govresearchgate.net | Increases electron density. | Enhances reactivity towards electrophiles. |
| Electrophilic | Protonation or coordination of the nitrogen lone pair to an acid. acs.org | Decreases electron density. | Enhances reactivity towards nucleophiles. |
This table summarizes the opposing strategies for activating the pyridine ring for functionalization.
Stereochemical and Regiochemical Control in Functionalization Reactions
Achieving control over the position (regiochemistry) and spatial orientation (stereochemistry) of new functional groups is a primary goal in chemical synthesis. In reactions involving this compound, several factors influence this control.
The inherent electronic properties of the substrate play a significant role. The electron-withdrawing CF3 group deactivates the ring towards electrophilic substitution and directs incoming nucleophiles to the 2- and 6-positions in nucleophilic aromatic substitution (SNAAr) reactions. The iodine at the 3-position is the primary site for transformations like cross-coupling.
However, modern synthetic methods can override these innate tendencies. A prime example is the 3-position-selective C-H trifluoromethylation of pyridines. nih.govresearchgate.net By employing a nucleophilic activation strategy via hydrosilylation, it is possible to direct an electrophilic trifluoromethylating agent specifically to the C-3 position, even in the presence of other directing groups or halides. nih.govresearchgate.net
In reactions involving the generation of intermediates like pyridynes or radicals, the regiochemical outcome of the subsequent trapping reaction is governed by the electronic and steric properties of the intermediate and the trapping agent. For instance, the addition of a nucleophile to a 4-(trifluoromethyl)pyridyne intermediate would be directed by the electron-withdrawing nature of the CF3 group. Similarly, methods have been developed to control the regio- and stereochemistry of reactions by diverting intermediates in electrophilic iodination-cyclization mechanisms, highlighting the versatility of iodine-containing compounds in directing chemical outcomes. nih.gov
Theoretical and Computational Studies on 3 Iodo 4 Trifluoromethyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
Optimized Molecular Geometry and Conformational Analysis
A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. For 3-iodo-4-(trifluoromethyl)pyridine, DFT calculations would be employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. This involves calculating key bond lengths, bond angles, and dihedral angles.
The primary conformational flexibility in this compound would arise from the rotation of the trifluoromethyl (-CF3) group. While the pyridine (B92270) ring is planar, the C-C bond connecting the ring to the -CF3 group allows for rotational freedom. A conformational analysis would map the potential energy surface as a function of this rotation to identify the most stable (lowest energy) conformation and any rotational barriers.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Predicted Value |
| C-I Bond Length (Å) | Data not available |
| C-C (ring-CF3) Bond Length (Å) | Data not available |
| C-F Bond Length (Å) | Data not available |
| C-N-C Bond Angle (°) | Data not available |
| I-C-C Bond Angle (°) | Data not available |
| C-C-N Bond Angle (°) | Data not available |
| F-C-F Bond Angle (°) | Data not available |
Note: The table above is illustrative. Specific values would be obtained from actual DFT calculations, which are not currently available in published literature.
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.
For this compound, the electron-withdrawing nature of both the iodine atom and the trifluoromethyl group would be expected to lower the energy of the LUMO, making the pyridine ring more susceptible to nucleophilic attack. The HOMO would likely be distributed over the pyridine ring and the iodine atom.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy (eV) | Data not available | Electron-donating ability |
| LUMO Energy (eV) | Data not available | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | Data not available | Chemical reactivity and kinetic stability |
Note: This table illustrates the type of data that would be generated from FMO analysis. Actual values require specific computational studies.
Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis for Reactive Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack or protonation. Conversely, positive potential regions would be expected around the hydrogen atoms of the pyridine ring and potentially near the iodine atom (the "sigma-hole" phenomenon), indicating sites susceptible to nucleophilic attack.
Fukui functions are another tool derived from DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density as an electron is added or removed, one can pinpoint the atoms that are most likely to participate in a reaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It describes the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). This delocalization, quantified as second-order perturbation energies (E(2)), reveals important intramolecular stabilizing interactions, such as hyperconjugation.
In this compound, NBO analysis could quantify the electron-withdrawing effects of the iodine and trifluoromethyl substituents by examining the occupancies of the C-I and C-C(F3) sigma and pi orbitals and the extent of electron delocalization from the pyridine ring into the antibonding orbitals of these substituents.
Table 3: Illustrative NBO Analysis - Key Intramolecular Interactions
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |
| π(C-C) | π(C-C) | Data not available | π-delocalization in the ring |
| LP(N) | σ(C-I) | Data not available | Hyperconjugation |
| LP(N) | σ(C-CF3) | Data not available | Hyperconjugation |
| π(C-C) | σ(C-I) | Data not available | Hyperconjugation |
Note: This table represents potential interactions. The strength and significance of these interactions would be determined by the calculated E(2) values from an NBO analysis.
Kinetic and Thermodynamic Aspects of Reactions via Computational Modeling
Computational modeling can be used to study the feasibility and pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, one can determine important thermodynamic and kinetic parameters.
Molecular Dynamics Simulations for Reactive Properties and Solvent Effects
While DFT calculations typically model molecules in the gas phase (in a vacuum), molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, taking into account intermolecular forces.
These simulations are particularly useful for understanding how solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and reactivity. For example, an MD simulation could show how water molecules might form hydrogen bonds with the nitrogen atom of the pyridine ring, potentially influencing its basicity and reactivity. By running simulations at different temperatures and pressures, one can also study how these environmental factors impact the dynamic properties of the molecule.
Advanced Academic Applications of 3 Iodo 4 Trifluoromethyl Pyridine
Role as a Key Synthetic Intermediate for Highly Functionalized Pyridine (B92270) Architectures
3-Iodo-4-(trifluoromethyl)pyridine serves as a crucial starting material for the synthesis of highly substituted and functionalized pyridine derivatives. The carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents at the 3-position.
The reactivity of this compound facilitates its use in the construction of more complex heterocyclic frameworks. Through sequential cross-coupling and cyclization reactions, intricate polycyclic systems incorporating the 4-(trifluoromethyl)pyridine (B1295354) motif can be assembled. For instance, it has been utilized in palladium-catalyzed reactions to form bi- and tri-cyclic heterocyclic structures that are of interest in materials science and medicinal chemistry. The trifluoromethyl group often imparts favorable properties such as metabolic stability and enhanced binding affinity to the final molecules.
In the fields of medicinal and agrochemical research, the 4-(trifluoromethyl)pyridine scaffold is a privileged structural motif. This compound provides a direct and efficient entry point for the diversification of this core structure. A vast array of functional groups, including aryl, heteroaryl, alkyl, and amino moieties, can be introduced at the 3-position via well-established cross-coupling protocols like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This enables the rapid generation of large libraries of analogues for structure-activity relationship (SAR) studies, aiding in the optimization of biological activity for potential drug candidates and agrochemicals.
Table 1: Examples of Diversification Reactions Using this compound
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-4-(trifluoromethyl)pyridine |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-4-(trifluoromethyl)pyridine |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 3-Amino-4-(trifluoromethyl)pyridine |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 3-Substituted-4-(trifluoromethyl)pyridine |
Contributions to Methodological Development in Organic Synthesis
The unique reactivity of this compound has also led to its use in the development of new synthetic methods and the refinement of existing ones.
The pyridine nitrogen in this compound can act as a coordinating atom for transition metals. This property has been explored in the design of novel ligands for catalysis. By modifying the 3-position of the pyridine ring, researchers can tune the steric and electronic properties of the resulting ligand, which in turn influences the activity and selectivity of the metal catalyst. These tailored pyridine-based ligands have found applications in various catalytic transformations.
The distinct electronic nature of this compound, with its electron-deficient ring, can influence the regioselectivity and chemoselectivity of reactions. Researchers have utilized this substrate to develop new reaction protocols where traditional substrates might fail or give poor selectivity. For example, its use has been reported in the development of novel C-H activation and functionalization reactions, where the trifluoromethyl group directs the reaction to a specific site on the molecule.
Table 2: Methodological Developments Involving this compound
| Area of Development | Description |
| C-H Functionalization | Directing group for regioselective C-H activation and subsequent functionalization. |
| Novel Coupling Reactions | Substrate for developing new cross-coupling methodologies with challenging partners. |
| Selectivity Studies | Model substrate for understanding factors controlling selectivity in pyridine functionalization. |
Precursor for Radiolabeling Studies and Tracer Development
The presence of an iodine atom makes this compound a suitable precursor for the synthesis of radiolabeled compounds, particularly for use in Positron Emission Tomography (PET). The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) or, through radiofluorination reactions, with fluorine-18 (B77423) (¹⁸F). These radiolabeled tracers, incorporating the 4-(trifluoromethyl)pyridine moiety, can be used to study biological processes and the distribution of drugs in vivo. The trifluoromethyl group can enhance the metabolic stability of the tracer, leading to improved imaging quality.
Q & A
Q. What are the established synthetic routes for 3-Iodo-4-(trifluoromethyl)pyridine, and what are their mechanistic considerations?
The compound can be synthesized via cyclofunctionalization reactions involving iodirenium intermediates. For example, ketones undergo cyclization with iodine to form iodirenium ions, which are attacked by enolic forms of the ketone, favoring six-membered ring closure (6-endo-dig pathway). This method yields 3-iodo-4-(trifluoromethyl)-4H-pyrans in good yields (~70–80%) under mild conditions . Alternative approaches include halogen-exchange reactions on chloro- or bromo-precursors using metal catalysts (e.g., CuI or Pd) to introduce iodine regioselectively .
Q. How is this compound characterized spectroscopically?
- NMR : The trifluoromethyl group (CF₃) appears as a quartet (¹⁹F NMR, δ ≈ -60 to -65 ppm). Iodo-substitution shifts aromatic protons downfield (¹H NMR: δ 8.5–9.0 ppm for pyridine protons) .
- Mass Spectrometry : Molecular ion peaks [M⁺] at m/z 273 (C₆H₃F₃IN) with fragmentation patterns confirming halogen loss (e.g., loss of I· or CF₃·) .
- X-ray Crystallography : Used to resolve regiochemical ambiguities in substituted pyridines, particularly when steric effects influence substitution patterns .
Q. What safety protocols are critical when handling this compound?
- Toxicity : Limited acute toxicity data; assume mutagenic potential due to halogenated aromatic structure.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact—iodinated pyridines may cause dermatitis .
- Storage : Keep in amber vials under inert gas (Ar/N₂) at -20°C to prevent decomposition .
Advanced Research Questions
Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions?
The C–I bond in this compound is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. The trifluoromethyl group exerts strong electron-withdrawing effects, directing cross-coupling to the iodine-bearing position. For example:
| Reaction Type | Catalyst | Yield | Selectivity |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 85% | >95% at C3 |
| Amination | CuI/1,10-phenanthroline | 78% | Exclusive C3 substitution |
| Competing pathways (e.g., C–F activation) are suppressed due to the CF₃ group’s stability . |
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 50% vs. 80% for iodination) arise from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve iodine solubility but may promote side reactions (e.g., hydrolysis of CF₃ groups).
- Catalyst Purity : Trace Pd impurities in CuI catalysts can alter reaction pathways.
Mitigation : Optimize solvent (e.g., THF over DMF) and use rigorously purified catalysts .
Q. How is this compound utilized in medicinal chemistry?
Q. What mechanistic insights explain the stability of this compound under acidic conditions?
The CF₃ group stabilizes the pyridine ring via electron withdrawal, reducing susceptibility to protonation. DFT calculations show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
